![molecular formula C17H25N3O5 B5129534 ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate](/img/structure/B5129534.png)
ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate, also known as EFV, is a synthetic compound that has been widely studied for its potential medical applications. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the reduction of inflammation. ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has also been shown to have antioxidant properties and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate in lab experiments is that it is a synthetic compound that can be easily produced and purified. Another advantage is that ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been extensively studied and its properties are well understood. One limitation of using ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate in lab experiments is that it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several directions for future research on ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to explore its potential as a treatment for Alzheimer's disease, including its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate and its potential side effects.
Synthesemethoden
Ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of ethyl 4-bromobutyrate with 2-furoic acid, which produces ethyl 4-(2-furoyl)butyrate. This intermediate is then reacted with N-tert-butoxycarbonyl-L-valine and piperazine to produce ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been studied for its potential use in treating a variety of medical conditions, including cancer, Alzheimer's disease, and HIV/AIDS. In cancer research, ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to reduce the accumulation of amyloid beta peptides, which are believed to contribute to the development of the disease. In HIV/AIDS research, ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to inhibit the replication of the virus and reduce viral load in infected individuals.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(furan-2-carbonylamino)-3-methylbutanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-4-24-17(23)20-9-7-19(8-10-20)16(22)14(12(2)3)18-15(21)13-6-5-11-25-13/h5-6,11-12,14H,4,7-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMKILYMYGFFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C(C)C)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.